4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,7-dimethylphthalic anhydride with aniline in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to facilitate the formation of the isoindole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the phenyl group at the 2-position.
2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl groups at the 4 and 7 positions.
1H-Isoindole-1,3(2H)-dione: The parent compound without any substituents.
Uniqueness
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both methyl and phenyl substituents, which can influence its chemical reactivity, physical properties, and potential applications. The combination of these substituents may enhance its stability, solubility, and interaction with biological targets compared to its unsubstituted or differently substituted analogs.
Properties
CAS No. |
33739-66-1 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4,7-dimethyl-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-8-9-11(2)14-13(10)15(18)17(16(14)19)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
LKYZURGQAADLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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